molecular formula C12H11N3O2 B1491526 Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate CAS No. 2098038-29-8

Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate

Cat. No.: B1491526
CAS No.: 2098038-29-8
M. Wt: 229.23 g/mol
InChI Key: LQAHBFGIJKNGFR-UHFFFAOYSA-N
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Description

Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to pyridines, and are fundamental components of nucleic acids, such as DNA and RNA. This compound features a pyrimidine ring substituted with a pyridine moiety at the 6-position and an ethyl ester group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine-2-carboxaldehyde and ethyl cyanoacetate as starting materials.

  • Condensation Reaction: The initial step involves a Knoevenagel condensation between pyridine-2-carboxaldehyde and ethyl cyanoacetate in the presence of a base, such as piperidine or triethylamine, to form an intermediate this compound.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Amides, esters, or other substituted pyrimidines.

Scientific Research Applications

Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • Ethyl 8-ethynyl-6-(pyridin-2-yl)pyrimidine-4-carboxylate: A structural analog with an ethynyl group at the 8-position.

  • Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxamide: A related compound where the ester group is replaced by an amide group.

Uniqueness: Ethyl 6-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ethyl ester group and pyridine moiety contribute to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 6-pyridin-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-5-3-4-6-13-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAHBFGIJKNGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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